BCRP Inhibition Potency (IC50) of 12alpha-Fumitremorgin C vs. Its Tetracyclic Analog Ko143
In direct enzymatic assays using BCRP-expressing membrane vesicles, 12α-Fumitremorgin C inhibits BCRP-mediated transport with an IC50 of 0.25 μM and a Ki of 0.55 μM when estrone sulfate is used as the substrate [1]. The synthetic tetracyclic analog Ko143 is approximately 10-fold more potent than FTC, exhibiting an IC50 of 0.013 μM in comparable BCRP inhibition assays [2]. This establishes Ko143 as the higher-potency option for maximum BCRP blockade, while FTC remains the benchmark natural product scaffold for structure-activity relationship (SAR) studies and serves as a reference standard for evaluating novel BCRP inhibitor candidates [2].
| Evidence Dimension | BCRP inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.25 μM; Ki = 0.55 μM (estrone sulfate, BCRP-expressing K562 vesicles) |
| Comparator Or Baseline | Ko143: IC50 = 0.013 μM |
| Quantified Difference | Ko143 is ~10-fold more potent than FTC |
| Conditions | BCRP-expressing K562 membrane vesicles; estrone sulfate substrate (Noguchi, 2009) |
Why This Matters
This data defines FTC as the essential natural product reference standard for benchmarking novel BCRP inhibitors, while directing users seeking maximal potency to the synthetic analog Ko143.
- [1] Noguchi K, Kawahara H, Kageyama T, Katayama K, Sugimoto Y. Pharmacological characterization of BCRP/ABCG2 inhibitors using membrane vesicles prepared from BCRP-expressing K562 cells. Cancer Sci. 2009;100(12):2351-6. View Source
- [2] Allen JD, van Loevezijn A, Lakhai JM, van der Valk M, van Tellingen O, Reid G, et al. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C. Mol Cancer Ther. 2002;1(6):417-25. View Source
